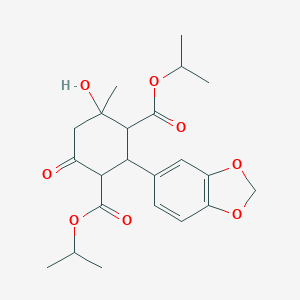![molecular formula C19H23N3O2S B282570 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is a chemical compound that has shown potential in scientific research applications.
Wirkmechanismus
The mechanism of action for 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is not fully understood. However, studies have suggested that the compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also act as an antioxidant and anti-inflammatory agent, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide can affect various biochemical and physiological processes. For example, the compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in neuronal cells. It has also been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in glial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide in lab experiments is its potential as a multifunctional compound. The compound has shown promise as an antitumor agent and a neuroprotective agent, which could make it a useful tool for studying various diseases and conditions. However, one limitation is that the compound has not yet been extensively studied in vivo, which could limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to study the compound's mechanism of action in more detail, which could provide insights into its potential uses and limitations. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesemethoden
The synthesis method for 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide involves the condensation of N-propylacetamide with 1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been studied for its potential as an antitumor agent. In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. The compound has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and inflammation in neuronal cells.
Eigenschaften
Molekularformel |
C19H23N3O2S |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-[(4E)-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-4-10-20-17(23)13-25-19-21-16(18(24)22(19)11-5-2)12-15-8-6-14(3)7-9-15/h5-9,12H,2,4,10-11,13H2,1,3H3,(H,20,23)/b16-12+ |
InChI-Schlüssel |
NATHICJLUAPCSW-FOWTUZBSSA-N |
Isomerische SMILES |
CCCNC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)C)/C(=O)N1CC=C |
SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)C)C(=O)N1CC=C |
Kanonische SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)C)C(=O)N1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)